molecular formula C19H17NO3S B451521 propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate

propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate

Cat. No.: B451521
M. Wt: 339.4g/mol
InChI Key: GVIFPUMWNHDBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzothiophene moiety, which is a sulfur-containing heterocycle, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the amide and ester groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate: Similar in structure but contains a benzofuran moiety instead of benzothiophene.

    3-amino-1-benzothiophene-2-carbonitriles: Contains a benzothiophene scaffold but with different functional groups.

Uniqueness

Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate is unique due to the presence of both benzothiophene and benzoate ester groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4g/mol

IUPAC Name

propyl 4-(1-benzothiophene-3-carbonylamino)benzoate

InChI

InChI=1S/C19H17NO3S/c1-2-11-23-19(22)13-7-9-14(10-8-13)20-18(21)16-12-24-17-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3,(H,20,21)

InChI Key

GVIFPUMWNHDBSU-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32

Origin of Product

United States

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